6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol
Overview
Description
“6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol” is a chemical compound with the molecular formula C14H16N4S and a molecular weight of 272.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenylpiperazine group and a thiol group . Further structural analysis such as NMR, HPLC, LC-MS, UPLC could provide more detailed information .Mechanism of Action
One study describes a similar compound, “6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1)”, as a selective, competitive inhibitor of C1s, a component of the classical pathway (CP) of the complement system . A1 was found to inhibit CP activation by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .
Future Directions
The compound “6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1)” has been identified as a new class of small-molecule C1s inhibitor . This lays the foundation for the development of increasingly potent and selective analogs of A1 for both research and therapeutic purposes . Similar future directions could be applicable for “6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol”.
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c19-14-10-13(15-11-16-14)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDYKFUNVFJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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